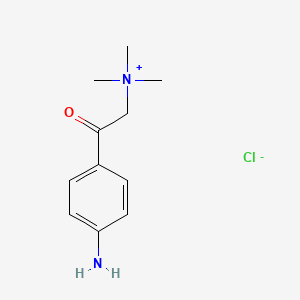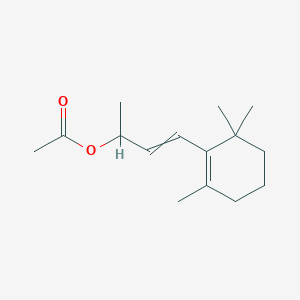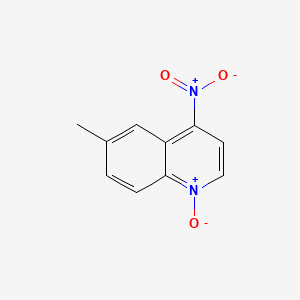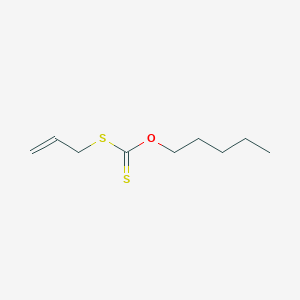
S-Allyl O-pentyl dithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Allyl O-pentyl dithiocarbonate can be synthesized through the reaction of pentanol with carbon disulfide and potassium hydroxide . The reaction proceeds as follows: [ \text{CH}_3(\text{CH}_2)_4\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{OCS}_2\text{K} + \text{H}_2\text{O} ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
S-Allyl O-pentyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters .
Scientific Research Applications
S-Allyl O-pentyl dithiocarbonate has several applications in scientific research:
Mechanism of Action
The mechanism by which S-Allyl O-pentyl dithiocarbonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of redox states and the formation of reactive sulfur species .
Comparison with Similar Compounds
Similar Compounds
Potassium Amylxanthate: Similar in structure and used in similar applications, particularly in the mining industry.
Ethyl Xanthate: Another xanthate compound with similar chemical properties and applications.
Uniqueness
S-Allyl O-pentyl dithiocarbonate is unique due to its specific ester and alkyl groups, which confer distinct chemical reactivity and biological activity compared to other xanthates .
Properties
CAS No. |
2956-12-9 |
|---|---|
Molecular Formula |
C9H16OS2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
O-pentyl prop-2-enylsulfanylmethanethioate |
InChI |
InChI=1S/C9H16OS2/c1-3-5-6-7-10-9(11)12-8-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
WTPBLTFCXYTHNZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=S)SCC=C |
Canonical SMILES |
CCCCCOC(=S)SCC=C |
Key on ui other cas no. |
2956-12-9 |
physical_description |
Liquid |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



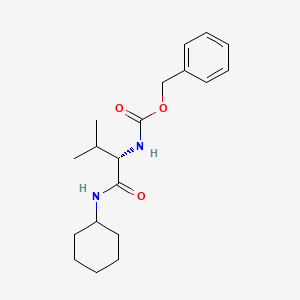
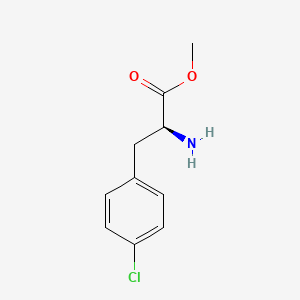

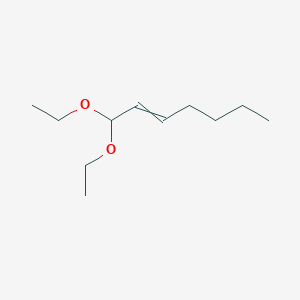
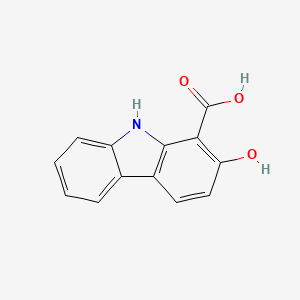
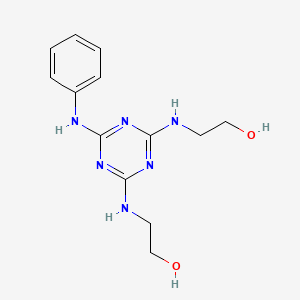
![S-[2-(acetylamino)ethyl] 3-oxobutanethioate](/img/structure/B1605338.png)
